molecular formula C13H16FN3O2 B2687511 1-[(4-fluorophenyl)methyl]-3-(1-methyl-5-oxopyrrolidin-3-yl)urea CAS No. 1396810-73-3

1-[(4-fluorophenyl)methyl]-3-(1-methyl-5-oxopyrrolidin-3-yl)urea

Cat. No.: B2687511
CAS No.: 1396810-73-3
M. Wt: 265.288
InChI Key: VKBYQXJBOHFMOT-UHFFFAOYSA-N
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Description

1-[(4-fluorophenyl)methyl]-3-(1-methyl-5-oxopyrrolidin-3-yl)urea is a synthetic urea derivative featuring a 4-fluorobenzyl group and a substituted pyrrolidone moiety. The compound’s structure combines a urea linker (–NH–CO–NH–) with aromatic and heterocyclic components, which are common in pharmaceuticals and agrochemicals for modulating bioavailability and target binding.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(1-methyl-5-oxopyrrolidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3O2/c1-17-8-11(6-12(17)18)16-13(19)15-7-9-2-4-10(14)5-3-9/h2-5,11H,6-8H2,1H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBYQXJBOHFMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)NC(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)methyl]-3-(1-methyl-5-oxopyrrolidin-3-yl)urea typically involves the following steps:

    Formation of the fluorophenylmethyl intermediate: This step involves the reaction of 4-fluorobenzyl chloride with an appropriate nucleophile to form the 4-fluorophenylmethyl intermediate.

    Coupling with pyrrolidinone: The intermediate is then coupled with 1-methyl-5-oxopyrrolidin-3-ylamine under suitable conditions to form the desired urea derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)methyl]-3-(1-methyl-5-oxopyrrolidin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

1-[(4-fluorophenyl)methyl]-3-(1-methyl-5-oxopyrrolidin-3-yl)urea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features.

    Biological Studies: It can be used in biological assays to study its effects on various biological pathways.

    Industrial Applications: The compound may find use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-3-(1-methyl-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets. The fluorinated phenyl group and the pyrrolidinone moiety contribute to its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its urea linker and fluorinated aromatic system. Below is a comparative analysis with analogous compounds identified in the evidence:

Epoxiconazole (from )

Epoxiconazole, a triazole fungicide, shares the 4-fluorophenyl group but differs in its heterocyclic core (triazole vs. pyrrolidone) and functional groups (epoxide vs. urea).

  • Structural Differences: Heterocycle: Epoxiconazole uses a 1,2,4-triazole ring, which is critical for antifungal activity by inhibiting ergosterol biosynthesis.
  • Activity : Epoxiconazole targets fungal cytochrome P450 enzymes, while urea derivatives like the target compound are often explored for kinase inhibition or protease modulation .

Chalcone Derivatives (from )

Chalcones with 4-fluorophenyl groups, such as (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, share the fluorinated aromatic system but lack the urea linker and pyrrolidone ring.

  • Structural Differences: Core Skeleton: Chalcones feature an α,β-unsaturated ketone system (enone), which is absent in the target compound.
  • Activity : Chalcones are studied for antimicrobial and anticancer properties, whereas urea derivatives are more commonly associated with enzyme inhibition due to their hydrogen-bonding capacity .

Data Table: Key Structural and Functional Comparisons

Compound Molecular Formula Key Functional Groups Biological Activity Reference
1-[(4-fluorophenyl)methyl]-3-(1-methyl-5-oxopyrrolidin-3-yl)urea C₁₃H₁₅FN₂O₂ (calc.) Urea, 4-fluorobenzyl, pyrrolidone Hypothesized enzyme inhibition N/A
Epoxiconazole C₁₇H₁₃ClFNO₄ Triazole, epoxide, 4-fluorophenyl Antifungal
(E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one C₁₅H₁₁FO Enone, 4-fluorophenyl Antimicrobial, Anticancer

Research Findings and Implications

  • Urea Linkers : The urea group (–NH–CO–NH–) in the target compound provides strong hydrogen-bonding interactions, which are advantageous for binding to biological targets like kinases or proteases. This contrasts with the epoxide group in Epoxiconazole, which reacts covalently with enzyme active sites .
  • Fluorinated Aromatics : The 4-fluorophenyl group enhances lipophilicity and metabolic stability in both the target compound and its analogs, a common strategy in drug design .
  • Pyrrolidone vs. Triazole : The pyrrolidone moiety may confer improved solubility compared to triazole-based compounds like Epoxiconazole, which are often highly lipophilic .

Biological Activity

1-[(4-fluorophenyl)methyl]-3-(1-methyl-5-oxopyrrolidin-3-yl)urea is a synthetic organic compound characterized by its unique structural features, including a fluorinated phenyl group and a pyrrolidinone moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, due to its interactions with various biological targets.

Basic Information

PropertyValue
IUPAC Name 1-[(4-fluorophenyl)methyl]-3-(1-methyl-5-oxopyrrolidin-3-yl)urea
Molecular Formula C13H16FN3O2
Molecular Weight 253.29 g/mol
InChI Key InChI=1S/C13H16FN3O2

Synthesis

The synthesis of this compound typically involves two main steps:

  • Formation of the fluorophenylmethyl intermediate : This is achieved by reacting 4-fluorobenzyl chloride with a suitable nucleophile.
  • Coupling with pyrrolidinone : The intermediate is then coupled with 1-methyl-5-oxopyrrolidin-3-ylamine under controlled conditions to yield the final product.

The biological activity of 1-[(4-fluorophenyl)methyl]-3-(1-methyl-5-oxopyrrolidin-3-yl)urea is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the fluorinated phenyl group enhances its binding affinity to various receptors, potentially modulating their activity and influencing numerous biological pathways .

Pharmacological Applications

Research has indicated several pharmacological applications for this compound:

  • Anti-obesity Effects : Similar compounds have shown promise as melanocortin receptor agonists, which are implicated in appetite regulation and energy expenditure. For instance, related piperazine urea compounds have demonstrated selective agonistic activity on the melanocortin subtype-4 receptor, leading to anti-obesity effects without unwanted side effects like erectile dysfunction in rodent models .
  • Potential as a Pharmaceutical Agent : Due to its unique structure, this compound is being explored for its potential use in treating metabolic disorders and possibly other conditions influenced by receptor modulation .

In Vitro Studies

In vitro studies have been conducted to assess the efficacy of this compound against various biological targets. For example, derivatives of similar structures have been tested for their inhibitory effects on enzymes involved in inflammatory pathways, demonstrating significant activity against cyclooxygenase enzymes and platelet aggregation .

Case Studies and Research Findings

Several studies highlight the biological activity of compounds related to 1-[(4-fluorophenyl)methyl]-3-(1-methyl-5-oxopyrrolidin-3-yl)urea:

  • Study on Melanocortin Receptors : A study investigating piperazine urea derivatives found that certain compounds exhibited potent partial agonist activity at melanocortin receptors, suggesting that modifications to the urea scaffold can enhance selectivity and efficacy against obesity-related pathways .
  • Inflammatory Response Modulation : Research into similar urea derivatives revealed their ability to inhibit pro-inflammatory cytokine release and modulate immune responses, indicating potential therapeutic applications in inflammatory diseases .

Summary of Findings

The diverse biological activities associated with 1-[(4-fluorophenyl)methyl]-3-(1-methyl-5-oxopyrrolidin-3-yl)urea suggest that it may serve as a valuable candidate for further pharmacological development. Its unique structural characteristics allow for significant interactions with biological targets, which can be leveraged for therapeutic benefits.

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